N-(4-methylphenyl)-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine
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Overview
Description
2-[(4-METHYLPHENYL)[3-(4-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPHENYL)[3-(4-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID typically involves multiple steps. One common method starts with the reaction of 4-methylaniline with hydrazinecarbothioamide to form N-(4-methylphenyl)hydrazinecarbothioamide. This intermediate is then acylated to produce 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLPHENYL)[3-(4-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the aromatic rings .
Scientific Research Applications
2-[(4-METHYLPHENYL)[3-(4-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENYL)[3-(4-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares structural similarities and is used in similar applications.
Uniqueness
What sets 2-[(4-METHYLPHENYL)[3-(4-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID apart is its unique thiazolidinone ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and materials .
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-methyl-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-12-3-7-14(8-4-12)20(11-16(22)23)18-17(24)21(19(25)26-18)15-9-5-13(2)6-10-15/h3-10,18H,11H2,1-2H3,(H,22,23) |
InChI Key |
QVTZTWNHNUNKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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